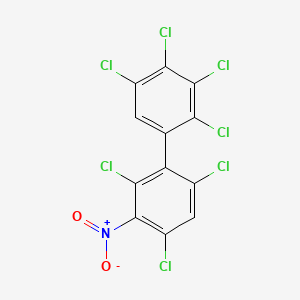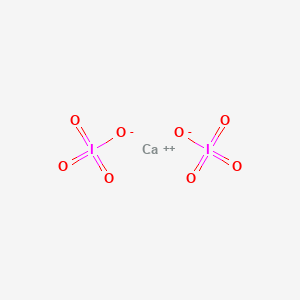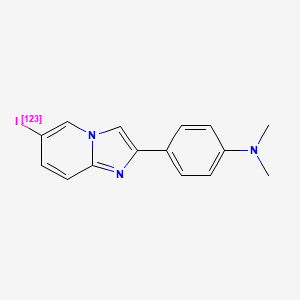
(123I)Impy
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (123I)Impy involves several steps, starting with the preparation of the imidazo[1,2-a]pyridine scaffold. The key synthetic route includes:
Condensation Reactions: The initial step involves the condensation of 2-aminopyridine with various aldehydes to form the imidazo[1,2-a]pyridine core.
Dimethylamino Substitution: The final step involves the substitution of a dimethylamino group at the 4’-position of the phenyl ring, typically using dimethylamine in the presence of a suitable catalyst.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet the demand for clinical and research applications. These methods ensure high purity and yield of the final product.
Chemical Reactions Analysis
(123I)Impy undergoes several types of chemical reactions, including:
Common reagents used in these reactions include iodine, dimethylamine, sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(123I)Impy has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (123I)Impy involves its selective binding to amyloid plaques in the brain. The compound targets the aggregated amyloid-β peptide, a hallmark of Alzheimer’s disease . Upon binding, this compound emits gamma radiation, which can be detected using SPECT imaging, allowing for the visualization of amyloid plaques in the brain .
Comparison with Similar Compounds
(123I)Impy is unique compared to other similar compounds due to its high selectivity and binding affinity for amyloid plaques. Similar compounds include:
(111)In-diethylenetriaminepentaacetic acid: Used for imaging but has a different target and mechanism.
(111)In-pentetreotide: Another imaging agent with different applications and properties.
(123)I-IMP: A radiopharmaceutical with a different mechanism and target compared to this compound.
These compounds differ in their chemical structure, target specificity, and imaging properties, highlighting the uniqueness of this compound in Alzheimer’s disease research and diagnosis.
Properties
CAS No. |
848769-17-5 |
|---|---|
Molecular Formula |
C15H14IN3 |
Molecular Weight |
359.20 g/mol |
IUPAC Name |
4-(6-(123I)iodanylimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C15H14IN3/c1-18(2)13-6-3-11(4-7-13)14-10-19-9-12(16)5-8-15(19)17-14/h3-10H,1-2H3/i16-4 |
InChI Key |
GUJHUHNUHJMRII-KIWWSDKQSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)[123I] |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


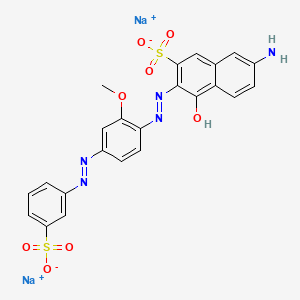
![8-[2-(trifluoromethyl)phenyl]-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12715366.png)
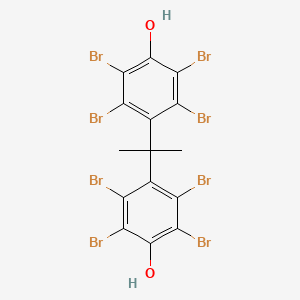
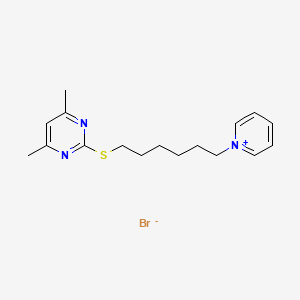

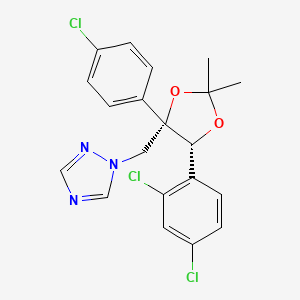
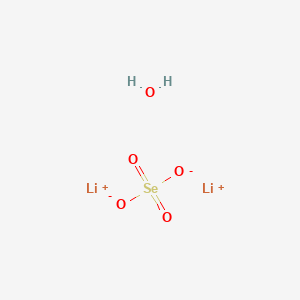
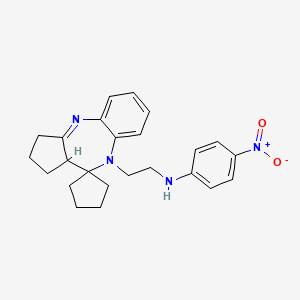

![2-Chloro-N-[2-(1,1-dimethylethoxy)-2-(4-methoxyphenyl)ethyl]-3,4-dimethoxyphenethylamine](/img/structure/B12715415.png)


